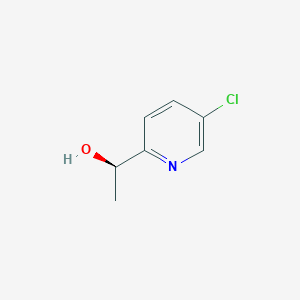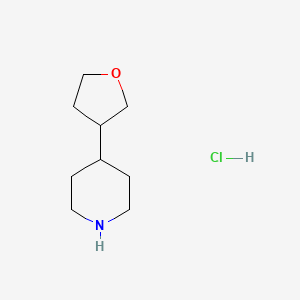![molecular formula C5H12ClN5 B1430463 methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride CAS No. 1461708-87-1](/img/structure/B1430463.png)
methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride
Vue d'ensemble
Description
Methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride is a useful research compound. Its molecular formula is C5H12ClN5 and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Tetrazoles are known to interact with various biological targets due to their high nitrogen content and ability to form complexes with metals . .
Mode of Action
The mode of action of tetrazoles generally involves interactions with acidic materials and strong oxidizers, leading to various chemical reactions
Analyse Biochimique
Biochemical Properties
Methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tetrazole ring in this compound can mimic the carboxylic acid functional group, allowing it to participate in reactions that typically involve carboxylic acids . This mimicry enables the compound to bind to enzyme active sites, potentially inhibiting or altering enzyme activity. For example, it can interact with enzymes involved in metabolic pathways, such as dehydrogenases and kinases, by forming stable complexes with metal ions present in the active sites .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. Additionally, the compound can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering the release of cytochrome c . These effects highlight the compound’s potential as a tool for studying cell signaling and apoptosis mechanisms.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The tetrazole ring allows the compound to form hydrogen bonds and coordinate with metal ions in enzyme active sites, leading to enzyme inhibition or activation . This interaction can result in changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, the compound can bind to DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH levels . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, such as organ damage or systemic toxicity. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can inhibit or activate enzymes such as dehydrogenases, kinases, and transferases, affecting the flow of metabolites through pathways like glycolysis, the citric acid cycle, and amino acid metabolism . These interactions can lead to changes in the levels of key metabolites, influencing cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters, such as organic cation transporters, and can bind to intracellular proteins that facilitate its localization and accumulation in certain cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function . The compound may be directed to specific compartments or organelles, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes
Propriétés
IUPAC Name |
N-methyl-2-(2H-tetrazol-5-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5.ClH/c1-4(3-6-2)5-7-9-10-8-5;/h4,6H,3H2,1-2H3,(H,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGWWKMYUZRDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)C1=NNN=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![di-tert-butyl 6,7-dihydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1,1'(5H)-dicarboxylate](/img/structure/B1430382.png)







![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B1430395.png)
![[5-(Difluoromethoxy)pyridin-2-yl]methanamine](/img/structure/B1430396.png)


